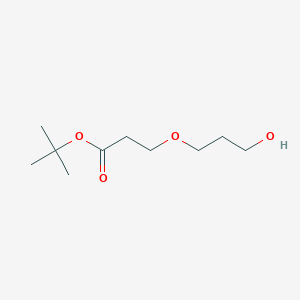

t-Butyl 3-(hydroxypropoxyl)-propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxypropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYXORESKNQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177682 | |

| Record name | Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-78-1 | |

| Record name | Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl 3-(hydroxypropoxy)-propanoate: A Versatile Bifunctional Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Butyl 3-(hydroxypropoxy)-propanoate. This versatile bifunctional molecule is of significant interest in the field of drug development, particularly in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

t-Butyl 3-(hydroxypropoxy)-propanoate, with the IUPAC name tert-butyl 3-(3-hydroxypropoxy)propanoate, is a chemical compound that features both a hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in multi-step organic synthesis.

The molecular structure is characterized by a propanoate backbone with a tert-butoxycarbonyl group at one end and a hydroxypropoxy group at the other.

Molecular Formula: C₁₀H₂₀O₄

SMILES: CC(C)(C)OC(=O)CCOCCCO

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed properties of t-Butyl 3-(hydroxypropoxy)-propanoate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | PubChem |

| CAS Number | 2100306-78-1 | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| Molecular Formula | C₁₀H₂₀O₄ | PubChem |

| Appearance | Not explicitly stated, likely a liquid | Inferred from similar compounds |

| Boiling Point (Predicted) | 291.1 ± 15.0 °C | ChemBK |

| Density (Predicted) | 1.016 ± 0.06 g/cm³ | ChemBK |

| Purity (Commercial) | Typically ≥95% - 98% | Various Suppliers |

| Storage Conditions | -20°C | BroadPharm |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | Inferred from general chemical properties |

| ¹H NMR | Spectral data not explicitly available in search results. Expected signals would correspond to the t-butyl protons, and the methylene (B1212753) protons of the propoxy and propanoate chains. | - |

| ¹³C NMR | Spectral data not explicitly available in search results. Expected signals would correspond to the carbons of the t-butyl group, the carbonyl carbon, and the methylene carbons. | - |

| Infrared (IR) Spectroscopy | Spectral data not explicitly available in search results. Expected characteristic peaks would include a broad O-H stretch (hydroxyl), C-H stretches (alkyl), and a strong C=O stretch (ester). | - |

Reactivity and Applications in Drug Development

The utility of t-Butyl 3-(hydroxypropoxy)-propanoate in drug development stems from its bifunctional nature. It contains a reactive hydroxyl group and a tert-butyl protected carboxyl moiety.[1] The hydroxyl group can be readily functionalized, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1]

This dual functionality makes it an ideal linker for connecting different molecular entities. In modern drug discovery, it is particularly valuable in the synthesis of:

-

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[1] Linkers are crucial for the stability and efficacy of ADCs. Polyethylene glycol (PEG) linkers, of which t-Butyl 3-(hydroxypropoxy)-propanoate can be considered a building block, are often used to improve the solubility and pharmacokinetic properties of ADCs.[2] The hydroxyl group can be used to attach the linker to the payload or the antibody, while the carboxylic acid can be used for further modifications.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a linker. The linker's length and composition are critical for the PROTAC's efficacy.[4] t-Butyl 3-(hydroxypropoxy)-propanoate serves as a versatile building block for constructing these linkers, allowing for precise control over their length and properties.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of a bifunctional linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate.

Schematic of an Antibody-Drug Conjugate

The diagram below shows a simplified structure of an Antibody-Drug Conjugate (ADC) and illustrates where a linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate could be incorporated.

Experimental Protocols (Representative)

Disclaimer: These are representative protocols and have not been optimized. Researchers should conduct their own optimization and safety assessments.

Representative Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

A potential synthetic route involves the Michael addition of 1,3-propanediol (B51772) to tert-butyl acrylate (B77674).

Reaction Scheme:

Procedure:

-

To a stirred solution of a suitable base (e.g., sodium hydride or a strong non-nucleophilic base) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanediol dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the alkoxide.

-

Slowly add tert-butyl acrylate to the reaction mixture, maintaining the temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, TLC, or Gas Chromatography, GC).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired t-Butyl 3-(hydroxypropoxy)-propanoate.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.

Reaction Scheme:

Procedure:

-

Dissolve t-Butyl 3-(hydroxypropoxy)-propanoate in a suitable solvent (e.g., dichloromethane, DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. A common solvent mixture is 1:1 DCM/TFA.[5]

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting carboxylic acid can be used directly in the next step or purified further if necessary.

Safety and Handling

A specific Safety Data Sheet (SDS) for t-Butyl 3-(hydroxypropoxy)-propanoate is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety precautions should be followed. For related compounds, such as other flammable esters, precautions include keeping the substance away from heat, sparks, and open flames, and using it in a well-ventilated area.[6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: If working in an area with poor ventilation or if the substance is volatile, a respirator may be necessary.

First Aid Measures (General Recommendations):

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

t-Butyl 3-(hydroxypropoxy)-propanoate is a valuable and versatile bifunctional linker that plays a crucial role in the synthesis of advanced therapeutic agents like ADCs and PROTACs. Its unique structure allows for controlled and sequential chemical modifications, enabling the precise construction of these complex molecules. While detailed experimental and safety data are not extensively published, the information provided in this guide, based on available data and established chemical principles, offers a solid foundation for researchers and drug development professionals working with this important compound. As with any chemical, proper handling and safety precautions are paramount.

References

- 1. Learn More About ADCs From Its Structure | Biopharma PEG [biochempeg.com]

- 2. labinsights.nl [labinsights.nl]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide: t-Butyl 3-(hydroxypropoxy)propanoate (CAS: 2100306-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxy)propanoate (CAS number 2100306-78-1) is a bifunctional organic molecule. It incorporates a terminal hydroxyl (-OH) group and a tert-butyl ester protected carboxylic acid.[1][2] This structure makes it a useful building block in organic synthesis, particularly in the construction of larger molecules where sequential reactions at different functional groups are required. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to liberate the free acid for further modification.[1][2] The hydroxyl group provides a reactive site for various transformations, such as etherification, esterification, or oxidation.

Physicochemical Properties

The fundamental physicochemical properties of t-Butyl 3-(hydroxypropoxy)propanoate have been compiled from various chemical databases and suppliers. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 2100306-78-1 | [3] |

| Molecular Formula | C₁₀H₂₀O₄ | [3] |

| Molecular Weight | 204.26 g/mol | [3] |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | [3] |

| Appearance | Colorless to light yellow liquid | MedChemExpress |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [4] |

| Boiling Point | 291.1 ± 15.0 °C (Predicted) | ChemBK |

| SMILES | CC(C)(C)OC(=O)CCOCCCO | [3] |

| InChIKey | NFYYXORESKNQKM-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

General Synthesis Approach

While specific, detailed experimental protocols for the synthesis of t-Butyl 3-(hydroxypropoxy)propanoate are not published in peer-reviewed journals, a logical synthetic route can be inferred from its structure. A plausible method would involve the Michael addition of 1,3-propanediol (B51772) to tert-butyl acrylate. This reaction would likely be catalyzed by a base.

A generalized workflow for such a synthesis is depicted below.

Caption: Plausible synthetic workflow for t-Butyl 3-(hydroxypropoxy)propanoate.

Chemical Reactivity

The reactivity of t-Butyl 3-(hydroxypropoxy)propanoate is characterized by its two distinct functional groups:

-

Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

-

tert-Butyl Ester: This group is stable to many reaction conditions but can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This deprotection strategy is common in multi-step organic synthesis.

The dual functionality allows for its use as a linker molecule, where one end can be attached to a substrate via the hydroxyl group, and the other end can be deprotected to reveal a carboxylic acid for conjugation to another molecule.

Caption: Reactivity pathways of t-Butyl 3-(hydroxypropoxy)propanoate.

Potential Applications in Research and Development

Given its structure, t-Butyl 3-(hydroxypropoxy)propanoate is a candidate for use in several areas of chemical and pharmaceutical research:

-

Linker Chemistry: It can be used as a hydrophilic linker in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), connecting the targeting moiety to the payload.

-

Polymer Synthesis: The hydroxyl group can serve as an initiator for ring-opening polymerization to create block copolymers.

-

Functionalized Surfaces: It can be used to modify surfaces by attaching the hydroxyl end to a solid support, leaving the protected carboxylic acid available for further functionalization after deprotection.

Conclusion

t-Butyl 3-(hydroxypropoxy)propanoate is a valuable synthetic intermediate due to its orthogonal protecting group strategy. While detailed biological studies and experimental protocols are not widely published, its chemical properties make it a versatile tool for chemists in the fields of drug discovery, materials science, and biotechnology. Further research is needed to explore its potential biological activities and to develop and publish detailed experimental procedures for its synthesis and application.

References

An In-depth Technical Guide to tert-Butyl 3-(3-hydroxypropoxy)propanoate: A Versatile Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(3-hydroxypropoxy)propanoate, a bifunctional molecule increasingly utilized in the field of drug development. Its unique structural features, comprising a hydroxyl group and a protected carboxylic acid, make it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, provide experimental protocols for its synthesis and application, and illustrate its role in targeted protein degradation pathways.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl 3-(3-hydroxypropoxy)propanoate .[1] It is a key intermediate in the synthesis of more complex molecules used in pharmaceutical research.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | [1] |

| Synonyms | t-Butyl 3-(hydroxypropoxyl)-propanoate, Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester | [1] |

| CAS Number | 2100306-78-1 | [1] |

| Molecular Formula | C10H20O4 | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | 291.1±15.0 °C (Predicted) | |

| Density | 1.016±0.06 g/cm3 (Predicted) | |

| pKa | 14.87±0.10 (Predicted) |

Role in Drug Development: A Linker for PROTACs

tert-Butyl 3-(3-hydroxypropoxy)propanoate serves as a precursor to flexible and hydrophilic linkers used in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (often von Hippel-Lindau (VHL) or Cereblon), and a chemical linker that connects the two.

The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. The hydroxypropoxypropanoate moiety provides a desirable balance of hydrophilicity and conformational flexibility to the linker.

Logical Workflow for PROTAC Synthesis using the Linker Precursor

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar linker precursors and their subsequent use in bioconjugation.

Synthesis of tert-Butyl 3-(3-chloropropoxy)propanoate

This protocol describes the synthesis of a chlorinated analog, which can be readily converted to the iodo- or other functionalized derivatives.

Materials:

-

3-chloropropan-1-ol

-

tert-butyl acrylate (B77674)

-

Triton B (40% in methanol)

-

Acetonitrile

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 3-chloropropan-1-ol (1.0 eq) in acetonitrile, add tert-butyl acrylate (1.0 eq).

-

Add a catalytic amount of Triton B (e.g., 0.025 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane:EtOAc (e.g., 95:5 to 90:10) to yield tert-butyl 3-(3-chloropropoxy)propanoate as an oil.

Deprotection of the tert-Butyl Ester

The tert-butyl ester serves as a protecting group for the carboxylic acid. Its removal is a crucial step before conjugation to an amine-containing molecule.

Materials:

-

tert-Butyl ester-containing compound

-

Dichloromethane (DCM) or a suitable solvent

-

Trifluoroacetic acid (TFA)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the tert-butyl ester-containing compound in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise to the stirred solution (e.g., 10 equivalents).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Toluene can be added and evaporated (azeotroped) to aid in the complete removal of TFA.

-

The resulting carboxylic acid is often used in the next step without further purification.

Amide Coupling to a VHL Ligand (Illustrative Example)

This protocol outlines the coupling of the deprotected linker to an amine-functionalized VHL ligand.

Materials:

-

Deprotected linker (carboxylic acid)

-

Amine-containing VHL ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Dissolve the deprotected linker (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing VHL ligand (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

The final product can be purified by preparative HPLC or column chromatography.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate application of linkers derived from tert-butyl 3-(3-hydroxypropoxy)propanoate is in the creation of PROTACs that modulate cellular signaling by inducing the degradation of specific proteins. The diagram below illustrates the catalytic mechanism of action for a VHL-based PROTAC.

Conclusion

tert-Butyl 3-(3-hydroxypropoxy)propanoate is a valuable and versatile chemical tool for researchers in drug discovery. Its application as a linker precursor in the synthesis of PROTACs highlights its importance in the development of novel therapeutics aimed at targeted protein degradation. The protocols and pathways described in this guide provide a foundational understanding for the utilization of this compound in advanced drug development projects.

References

Molecular weight and formula of t-Butyl 3-(hydroxypropoxyl)-propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Butyl 3-(hydroxypropoxy)-propanoate, a bifunctional molecule with potential applications in drug delivery and polymer chemistry. This document details its chemical properties, a plausible experimental protocol for its synthesis, and its potential role in the development of novel materials.

Core Compound Data

t-Butyl 3-(hydroxypropoxy)-propanoate is an organic compound featuring a tert-butyl ester and a primary hydroxyl group. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₄ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | [1] |

| CAS Number | 2100306-78-1 | [1] |

Experimental Protocols

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate via Michael Addition

Objective: To synthesize t-Butyl 3-(hydroxypropoxy)-propanoate by reacting 1,3-propanediol (B51772) with tert-butyl acrylate (B77674) in the presence of a base catalyst.

Materials:

-

1,3-Propanediol

-

tert-Butyl acrylate

-

Sodium methoxide (B1231860) (catalyst)

-

Methanol (B129727) (solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane and Ethyl acetate (B1210297) (eluent for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanediol in methanol.

-

Catalyst Addition: To this solution, add a catalytic amount of sodium methoxide.

-

Addition of Reactant: Slowly add tert-butyl acrylate to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups.

Potential Applications in Drug Development and Materials Science

The dual functionality of t-Butyl 3-(hydroxypropoxy)-propanoate makes it an attractive monomer for the synthesis of biodegradable polyesters. The presence of the hydroxyl group allows for polymerization, while the tert-butyl ester can be hydrolyzed under acidic conditions, a property that can be exploited for drug delivery systems.

Polymers derived from this monomer could be designed to be biodegradable, breaking down into non-toxic components.[2][3] This is a highly desirable characteristic for materials used in biomedical applications, such as controlled-release drug formulations and temporary medical implants.

Logical Workflow and Synthesis Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of t-Butyl 3-(hydroxypropoxy)-propanoate and the synthetic pathway itself.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling all chemicals.[4][5] The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reactants.

References

- 1. t-Butyl 3-(hydroxypropoxyl)-propanoate | C10H20O4 | CID 91307358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyester-Based (Bio)degradable Polymers as Environmentally Friendly Materials for Sustainable Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specificpolymers.com [specificpolymers.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

Spectroscopic and Synthetic Profile of t-Butyl 3-(hydroxypropoxy)-propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted data generated from validated computational models. These predictions offer valuable insights for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for t-Butyl 3-(hydroxypropoxy)-propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was obtained using online prediction tools.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.68 | t | 2H | -O-CH₂ -CH₂-CH₂-OH |

| 3.60 | t | 2H | -O-CH₂-CH₂ -CH₂-OH |

| 3.52 | t | 2H | -O-CH₂-CH₂-COO- |

| 2.45 | t | 2H | -CH₂-CH₂ -COO- |

| 1.75 | p | 2H | -O-CH₂-CH₂ -CH₂-OH |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 2.5-3.0 (broad) | s | 1H | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 171.5 | C =O |

| 80.5 | -C (CH₃)₃ |

| 69.0 | -O-CH₂ -CH₂-COO- |

| 67.0 | -O-CH₂ -CH₂-CH₂-OH |

| 60.5 | -O-CH₂-CH₂-CH₂ -OH |

| 35.0 | -CH₂ -COO- |

| 32.0 | -O-CH₂-CH₂ -CH₂-OH |

| 28.0 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Broad | O-H stretch (alcohol) |

| 2975, 2935, 2870 | Medium-Strong | C-H stretch (alkane) |

| 1730 | Strong | C=O stretch (ester) |

| 1150 | Strong | C-O stretch (ester and ether) |

| 1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum is based on common fragmentation patterns for esters and ethers.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 205 | 5 | [M+H]⁺ |

| 149 | 20 | [M - C₄H₉]⁺ |

| 131 | 15 | [M - C₄H₉O]⁺ |

| 103 | 40 | [M - C₄H₉O₂]⁺ |

| 75 | 30 | [HO(CH₂)₃O]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

Experimental Protocols

The synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate can be achieved via a Michael addition of 1,3-propanediol (B51772) to t-butyl acrylate (B77674). The following is a generalized protocol that can be adapted and optimized for specific laboratory conditions.

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

Materials:

-

t-Butyl acrylate

-

1,3-Propanediol

-

A suitable basic catalyst (e.g., sodium methoxide, potassium t-butoxide, or a strong organic base like DBU)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))

-

Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol (1.2 equivalents) in the chosen anhydrous solvent.

-

Catalyst Addition: Add the basic catalyst (0.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acrylate: Slowly add t-butyl acrylate (1.0 equivalent) to the reaction mixture dropwise over a period of 30 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Instrumentation:

-

NMR: Spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

IR: Spectra can be recorded on an FTIR spectrometer using a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

-

MS: Mass spectra can be obtained using an electrospray ionization (ESI) or chemical ionization (CI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for t-Butyl 3-(hydroxypropoxy)-propanoate via a base-catalyzed Michael addition.

An In-depth Technical Guide to the Solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines theoretical predictions based on the compound's structure with established methodologies for solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate is essential for predicting its solubility. Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H20O4 | [1][2] |

| Molar Mass | 204.26 g/mol | [1][2] |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | [2] |

| CAS Number | 2100306-78-1 | [1][2] |

The structure of t-Butyl 3-(hydroxypropoxy)-propanoate, featuring a polar hydroxyl group and an ester linkage, alongside a nonpolar tert-butyl group, suggests a degree of solubility in both polar and non-polar solvents. Ester molecules are polar but cannot engage in intermolecular hydrogen bonding with each other; however, they can form hydrogen bonds with water molecules, rendering esters with low molar mass somewhat water-soluble.[3]

Predicted Solubility in Common Laboratory Solvents

The following table outlines the predicted qualitative solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in a range of common laboratory solvents. These predictions are derived from the principle of "like dissolves like" and the known solubility of analogous esters.[4] It is generally observed that esters exhibit good solubility in various organic solvents, including alcohols and other esters.[4]

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The presence of a hydroxyl group and an ether linkage allows for hydrogen bonding with water, but the nonpolar tert-butyl group and the overall carbon chain length limit aqueous solubility. |

| Methanol (B129727) | Soluble | As a polar protic solvent, methanol can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to good solubility. |

| Acetone | Soluble | This polar aprotic solvent can interact with the polar ester and hydroxyl groups. |

| Ethyl Acetate | Very Soluble | The structural similarities between the solvent and the solute (both are esters) suggest high miscibility. |

| Dichloromethane | Soluble | A polar aprotic solvent that can effectively dissolve moderately polar compounds. |

| Diethyl Ether | Soluble | The ether linkage in the solute is similar to the solvent, and its overall moderate polarity allows for good solvation. |

| Hexane (B92381) | Sparingly Soluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar functional groups of the molecule. |

| Toluene (B28343) | Soluble | The aromatic nature and moderate polarity of toluene can accommodate the different structural motifs of the solute. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in various solvents.

Objective: To determine the saturation solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in selected laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

t-Butyl 3-(hydroxypropoxy)-propanoate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of t-Butyl 3-(hydroxypropoxy)-propanoate to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to 25 °C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of t-Butyl 3-(hydroxypropoxy)-propanoate.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of t-Butyl 3-(hydroxypropoxy)-propanoate.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at 25 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

- 1. t-Butyl 3-(hydroxypropoxyl)-propanoate [chembk.com]

- 2. This compound | C10H20O4 | CID 91307358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

A Technical Guide to the Thermal Characterization of t-Butyl 3-(hydroxypropoxyl)-propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal properties of t-Butyl 3-(hydroxypropoxyl)-propanoate, with a specific focus on its glass transition temperature (Tg) and melting point (Tm). Due to a lack of experimentally determined values for Tg and Tm in publicly available literature, this document provides a comprehensive overview of the standard methodologies used to determine these crucial thermal characteristics for this and similar compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2100306-78-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀O₄ | [1][2][4] |

| Molecular Weight | 204.26 g/mol | [1][2][4] |

| Predicted Boiling Point | 291.1 ± 15.0 °C | [2] |

| Predicted Density | 1.016 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥95% | [1][5] |

| Synonyms | tert-butyl 3-(3-hydroxypropoxy)propanoate | [4] |

Determination of Thermal Properties: Glass Transition (Tg) and Melting Point (Tm)

The primary technique for determining the glass transition and melting point of chemical compounds like this compound is Differential Scanning Calorimetry (DSC) .[2][6] DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8]

The Significance of Tg and Tm

-

Glass Transition Temperature (Tg): This is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.[2][6] For a compound used in drug development, Tg is critical as it can influence stability, processability, and mechanical properties.

-

Melting Point (Tm): This is the temperature at which a crystalline solid changes to a liquid.[2] It is a key indicator of purity. The energy absorbed during this process is the heat of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following is a detailed, generalized protocol for determining the Tg and Tm of a small molecule like this compound, based on established standards such as ASTM D3418.[5][9][10]

Instrumentation

A calibrated Differential Scanning Calorimeter equipped with a cooling system is required. The instrument should be capable of maintaining a controlled nitrogen purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[7]

Sample Preparation

-

Sample Mass: Accurately weigh 5-10 mg of the this compound sample into a clean aluminum DSC pan.[10]

-

Encapsulation: The sample should be spread as a thin, flat layer at the bottom of the pan to ensure uniform heat transfer.[3] Crimp a lid onto the pan to encapsulate the sample.

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.[6]

Experimental Procedure

-

Initial Equilibration: The sample is placed in the DSC cell and equilibrated at a starting temperature well below the expected transitions (e.g., -50 °C).

-

First Heating Scan: The sample is heated at a controlled rate, typically 10 °C/min for Tm and 20 °C/min for Tg, to a temperature above the expected melting point.[6] This initial scan is crucial for erasing the sample's prior thermal history.

-

Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to the initial starting temperature. This step allows for the observation of crystallization (Tc) if the material is semi-crystalline.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this second scan is typically used for analysis to ensure that the results are representative of the material's intrinsic properties.

Data Analysis

-

Glass Transition (Tg): The Tg is observed as a step-like change in the heat flow baseline of the DSC thermogram.[1][2] It is typically reported as the midpoint temperature of this transition.

-

Melting Point (Tm): The melting of a crystalline material appears as an endothermic peak on the DSC curve. The Tm is usually taken as the peak temperature of this endotherm. For pure, small molecules, the extrapolated onset temperature can also be reported as the melting point.[11]

-

Enthalpy of Fusion (ΔHf): The area under the melting peak is integrated to determine the heat of fusion, which is a measure of the material's crystallinity.

Visualized Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the characterization of thermal properties using DSC.

Caption: Workflow for DSC Thermal Analysis.

References

- 1. tainstruments.com [tainstruments.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. thermalsupport.com [thermalsupport.com]

- 4. store.astm.org [store.astm.org]

- 5. apandales4.wordpress.com [apandales4.wordpress.com]

- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 7. meetrajesh.com [meetrajesh.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. atslab.com [atslab.com]

- 11. kinampark.com [kinampark.com]

Navigating the Reactivity of t-Butyl 3-(hydroxypropoxy)-propanoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the terminal hydroxyl group in t-Butyl 3-(hydroxypropoxy)-propanoate, a versatile building block in pharmaceutical sciences and drug development. The presence of both a primary alcohol and a sterically hindered tert-butyl ester makes this molecule a valuable synthon, offering orthogonal reactivity for sequential chemical modifications. This document outlines the key chemical transformations of the hydroxyl moiety, including oxidation, esterification, and etherification, supported by generalized experimental protocols and expected outcomes. The stability of the tert-butyl ester under various reaction conditions is also discussed, providing a framework for its strategic use as a protecting group.

Introduction

t-Butyl 3-(hydroxypropoxy)-propanoate is a bifunctional organic molecule featuring a primary hydroxyl group and a tert-butyl protected carboxylic acid. Its structure is particularly advantageous in multi-step organic syntheses, especially in the development of complex drug molecules and bioconjugates. The primary alcohol serves as a handle for derivatization, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This guide focuses on the chemical behavior of the hydroxyl group, providing researchers and drug development professionals with a comprehensive understanding of its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate is presented in Table 1. These properties are essential for planning and executing chemical reactions, including solvent selection and purification strategies.

Table 1: Physicochemical Properties of t-Butyl 3-(hydroxypropoxy)-propanoate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₄ | [] |

| Molecular Weight | 204.26 g/mol | [] |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | [] |

| CAS Number | 2100306-78-1 | [] |

| Appearance | Liquid (predicted) | |

| Density | 1.016 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents |

Reactivity of the Hydroxyl Group

The primary hydroxyl group in t-Butyl 3-(hydroxypropoxy)-propanoate is a versatile functional group that can undergo a variety of chemical transformations. The key reactions are detailed below.

Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

-

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Suitable reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or ruthenium tetroxide (RuO₄).

Table 2: Summary of Oxidation Reactions

| Transformation | Reagents | Product | Expected Yield |

| Alcohol to Aldehyde | PCC, DCM | t-Butyl 3-(3-oxopropoxy)propanoate | Good to Excellent |

| Alcohol to Aldehyde | DMP, DCM | t-Butyl 3-(3-oxopropoxy)propanoate | High |

| Alcohol to Aldehyde | (COCl)₂, DMSO, Et₃N | t-Butyl 3-(3-oxopropoxy)propanoate | High |

| Alcohol to Carboxylic Acid | KMnO₄, NaOH, H₂O | 3-(2-(tert-butoxycarbonyl)ethoxy)propanoic acid | Moderate to Good |

| Alcohol to Carboxylic Acid | Jones Reagent, Acetone | 3-(2-(tert-butoxycarbonyl)ethoxy)propanoic acid | Good |

Esterification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

-

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) and removal of water will yield the desired ester.

-

Acylation with Acid Chlorides/Anhydrides: More reactive acylating agents like acid chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct.

-

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions.

Table 3: Summary of Esterification Reactions

| Acylating Agent | Reagents/Catalyst | Product | Expected Yield |

| Carboxylic Acid | H₂SO₄ (cat.), Toluene, Dean-Stark | t-Butyl 3-(3-(acyloxy)propoxy)propanoate | Moderate to Good |

| Acid Chloride | Pyridine or Et₃N, DCM | t-Butyl 3-(3-(acyloxy)propoxy)propanoate | High to Excellent |

| Acid Anhydride | Pyridine or Et₃N, DCM | t-Butyl 3-(3-(acyloxy)propoxy)propanoate | High to Excellent |

| Carboxylic Acid | DCC, DMAP (cat.), DCM | t-Butyl 3-(3-(acyloxy)propoxy)propanoate | High |

Etherification

The formation of an ether linkage can be achieved through several methods, most commonly via the Williamson ether synthesis.

-

Williamson Ether Synthesis: This two-step process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Table 4: Summary of Etherification Reactions

| Alkylating Agent | Reagents | Product | Expected Yield |

| Alkyl Halide (R-X) | 1. NaH, THF; 2. R-X | t-Butyl 3-(3-(alkoxy)propoxy)propanoate | Good to High |

Experimental Protocols (Generalized)

The following are generalized protocols for the key reactions of the hydroxyl group of t-Butyl 3-(hydroxypropoxy)-propanoate. Researchers should optimize these conditions for their specific substrates and desired scale.

General Oxidation to Aldehyde using PCC

-

To a stirred solution of t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

General Esterification using an Acid Chloride

-

Dissolve t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

General Etherification via Williamson Synthesis

-

To a solution of t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the ether by column chromatography.

Stability of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including many basic, nucleophilic, and oxidative/reductive conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, or with strong mineral acids. This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other functional groups, a critical feature in complex molecule synthesis.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for the hydroxyl group of t-Butyl 3-(hydroxypropoxy)-propanoate.

Conclusion

t-Butyl 3-(hydroxypropoxy)-propanoate is a highly valuable and versatile building block for drug discovery and development. Its primary hydroxyl group can be readily transformed into a variety of other functional groups through well-established synthetic methodologies, while the tert-butyl ester remains intact under many of these conditions. This guide provides a foundational understanding of its reactivity, enabling chemists to strategically incorporate this molecule into their synthetic designs to create novel and complex pharmaceutical agents.

References

Deprotection of t-Butyl 3-(hydroxypropoxyl)-propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, prized for its stability in neutral and basic conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the methodologies for the deprotection of t-butyl esters, with a specific focus on substrates containing hydroxyl and ether functionalities, such as t-Butyl 3-(hydroxypropoxyl)-propanoate.

Comparison of Deprotection Methodologies

The selection of an appropriate deprotection method is contingent on the overall molecular structure and the presence of other sensitive functional groups. For a molecule like this compound, which contains both a primary alcohol and an ether linkage, care must be taken to ensure the selective cleavage of the t-butyl ester without affecting these other moieties. Below is a summary of common deprotection strategies with their typical reaction conditions and yields.

| Deprotection Method | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Remarks |

| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A standard and highly effective method. The high acidity can be a drawback for very sensitive substrates.[1][2] |

| Aqueous Phosphoric Acid | 85% H₃PO₄, Toluene (B28343) | Room Temperature | 3 - 14 | >90 | A milder, "greener" alternative to TFA.[3][4][5] It shows good selectivity and is compatible with many acid-sensitive groups, including ethers and alcohols.[3][4][5] |

| Lewis Acid Catalysis | ZnBr₂, Dichloromethane (DCM) | Room Temperature | 12 - 24 | Variable | Can be highly selective, but the presence of Lewis basic functional groups like alcohols may inhibit the reaction, requiring a higher catalyst loading and potentially leading to lower yields.[6] |

| Cerium(III) Chloride/Sodium Iodide | CeCl₃·7H₂O, NaI, Acetonitrile | Reflux | 24 | Good | Offers reversed selectivity in some cases, cleaving t-butyl esters in the presence of N-Boc groups.[7] |

| Thermolysis | Fluorinated Alcohols (TFE, HFIP) | 100 - 150 | Several hours | High | A reagent-free method that relies on high temperatures.[8] |

Reaction Mechanisms and Experimental Workflows

The most common method for t-butyl ester deprotection proceeds via an acid-catalyzed elimination mechanism. The following diagrams illustrate this pathway and a general workflow for a deprotection experiment.

Detailed Experimental Protocols

The following are detailed protocols for the deprotection of a t-butyl ester, which can be adapted for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for t-butyl ester cleavage.

Materials:

-

t-Butyl ester substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the t-butyl ester substrate in anhydrous DCM (typically a 0.1 to 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA in a 1:1 ratio with the DCM.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[2]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization as needed.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This method is a milder and more environmentally benign alternative to TFA.[3][4][5]

Materials:

-

t-Butyl ester substrate

-

85% Aqueous phosphoric acid (H₃PO₄)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the t-butyl ester substrate in toluene (e.g., 1 mL per gram of substrate) in a round-bottom flask, add 85% aqueous phosphoric acid (typically 5 equivalents).[3]

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction time can vary from 3 to 14 hours.[3]

-

Once the reaction is complete, add water to dilute the mixture.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting carboxylic acid by column chromatography or recrystallization if necessary.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

This Lewis acid-mediated method can be useful for substrates with other acid-sensitive groups.

Materials:

-

t-Butyl ester substrate

-

Zinc bromide (ZnBr₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the t-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous ZnBr₂ (typically 1.5 to 5 equivalents) to the solution. Note that for substrates containing Lewis basic groups like alcohols, a higher amount of ZnBr₂ may be required.[6]

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can be longer, often in the range of 12-24 hours.[6]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as required.

Conclusion

The deprotection of the t-butyl ester in this compound can be effectively achieved using several methods. For a substrate containing both hydroxyl and ether functionalities, the use of milder acidic conditions, such as those provided by aqueous phosphoric acid, is recommended to ensure high selectivity and yield.[3][4][5] While the standard TFA protocol is generally reliable, its strong acidity might pose a risk to other sensitive parts of a complex molecule. The ZnBr₂ method offers an alternative, though its efficiency may be compromised by the presence of the hydroxyl group. Careful selection of the deprotection strategy based on the specific requirements of the synthetic route is paramount for success.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Technical Review of t-Butyl 3-(hydroxypropoxy)-propanoate and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl 3-(hydroxypropoxy)-propanoate and its structural analogs represent a class of compounds with potential applications in drug delivery and development, owing to their characteristic ester and hydroxyl functional groups. This technical guide provides a comprehensive review of the available literature on t-Butyl 3-(hydroxypropoxy)-propanoate and its analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. While direct biological data on the title compound is limited, this review extrapolates potential therapeutic applications by examining structurally related analogs. Detailed experimental protocols for a proposed synthetic route are provided, and key data are summarized in tabular format for comparative analysis. Furthermore, logical relationships in synthesis and potential structure-activity relationships are visualized through diagrams.

Introduction

The development of novel molecular entities with tailored physicochemical and biological properties is a cornerstone of modern drug discovery. Bifunctional molecules, such as t-Butyl 3-(hydroxypropoxy)-propanoate, which contain both a protected carboxylic acid and a free hydroxyl group, are valuable as building blocks in medicinal chemistry. The t-butyl ester serves as a protecting group that can be removed under acidic conditions, while the hydroxyl moiety offers a site for further chemical modification and conjugation.[1][2] This dual functionality makes them attractive intermediates for the synthesis of more complex molecules, including prodrugs and linkers for bioconjugation.

This review focuses on t-Butyl 3-(hydroxypropoxy)-propanoate and its analogs, providing a detailed overview of their chemical characteristics and a proposed synthetic methodology. By examining the biological activities of structurally similar compounds, we aim to highlight the potential therapeutic avenues for this class of molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The properties of t-Butyl 3-(hydroxypropoxy)-propanoate and its selected analogs are summarized in Table 1. These data, sourced from publicly available chemical databases, provide a baseline for predicting the behavior of these molecules in biological systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| t-Butyl 3-(hydroxypropoxy)-propanoate | 2100306-78-1 | C10H20O4 | 204.26 | 0.6 |

| tert-Butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 | C9H18O4 | 190.24 | 0.2 |

| tert-Butyl 3-hydroxypropionate | 59854-11-4 | C7H14O3 | 146.18 | Not Available |

Table 1: Physicochemical Properties of t-Butyl 3-(hydroxypropoxy)-propanoate and Selected Analogs. Data compiled from PubChem.[2][3]

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

A plausible and efficient method for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate is through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the hydroxyl group of 1,3-propanediol (B51772), to an α,β-unsaturated carbonyl compound, tert-butyl acrylate (B77674).

Proposed Experimental Protocol: Michael Addition

Materials:

-

tert-Butyl acrylate

-

1,3-Propanediol

-

Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanediol (1.5 equivalents) in a minimal amount of a suitable solvent like diethyl ether.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.1 equivalents).

-

Addition of Acrylate: Slowly add tert-butyl acrylate (1 equivalent) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for t-Butyl 3-(hydroxypropoxy)-propanoate.

Biological Activity and Potential Applications

Insights from Structurally Related Analogs

Studies on various ester derivatives of bioactive molecules have shown that esterification can significantly modulate their pharmacological properties. For instance, esterification of phenolic compounds like hydroxytyrosol (B1673988) and rosmarinic acid has been shown to enhance their antioxidant activity and bioavailability.[1] This suggests that the ester moiety in t-Butyl 3-(hydroxypropoxy)-propanoate could influence its pharmacokinetic profile.

Furthermore, short-chain aliphatic esters are generally considered to be biocompatible and are often used in the design of biodegradable polymers and prodrugs. The presence of a hydroxyl group provides a handle for further derivatization, allowing for the attachment of this molecule to other pharmacophores to improve their solubility, stability, or targeting.

Potential Therapeutic Applications

Given its structure, t-Butyl 3-(hydroxypropoxy)-propanoate could serve as a versatile building block in several therapeutic contexts:

-

Prodrug Design: The t-butyl ester can be used to mask a carboxylic acid group of a drug, which can then be cleaved in vivo to release the active agent.

-

Linker Technology: The bifunctional nature of the molecule makes it suitable as a linker in antibody-drug conjugates (ADCs) or for attaching drugs to carrier molecules for targeted delivery.

-

Biomaterial Synthesis: The hydroxyl group can be used to incorporate this molecule into biodegradable polyesters for applications in tissue engineering and controlled drug release.

Conceptual Pathway of Prodrug Activation

The following diagram illustrates the general principle of how a compound like t-Butyl 3-(hydroxypropoxy)-propanoate, when incorporated into a prodrug, might be activated in a biological system.

Caption: Conceptual pathway of ester-based prodrug activation.

Conclusion and Future Directions

t-Butyl 3-(hydroxypropoxy)-propanoate is a molecule with significant potential as a building block in medicinal chemistry and drug development. While direct biological data is currently scarce, its chemical structure suggests a range of possible applications, from prodrug design to the synthesis of novel biomaterials. The proposed synthesis via Michael addition offers a straightforward and scalable route to this compound.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological properties of t-Butyl 3-(hydroxypropoxy)-propanoate and its close analogs. In particular, studies on its biocompatibility, degradation profile, and its utility as a linker or in prodrug formulations would be highly valuable. Such research will be crucial in unlocking the full potential of this promising class of molecules.

References

- 1. Lipophilic hydroxytyrosyl esters. Antioxidant activity in lipid matrices and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. t-Butyl 3-(hydroxypropoxyl)-propanoate | C10H20O4 | CID 91307358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage conditions for t-Butyl 3-(hydroxypropoxyl)-propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxy)-propanoate is a functionalized organic molecule containing a hydroxyl group and a t-butyl protected carboxyl group. This structure makes it a useful building block in organic synthesis, particularly in the development of larger molecules where the hydroxyl group can be further derivatized and the carboxylic acid can be deprotected under acidic conditions. Its utility is noted in laboratory research and development, particularly as an intermediate in pharmaceutical and chemical production processes. This guide provides comprehensive details on its safety, handling, storage, and general characteristics.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₄ | |

| Molecular Weight | 204.26 g/mol | |

| CAS Number | 2100306-78-1 | |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | |

| Computed XLogP3 | 0.6 | |

| Computed Hydrogen Bond Donor Count | 1 | |

| Computed Hydrogen Bond Acceptor Count | 4 | |

| Computed Rotatable Bond Count | 6 | |

| Computed Exact Mass | 204.13615911 Da | |

| Computed Topological Polar Surface Area | 55.8 Ų |

Safety and Hazard Information

GHS Hazard Classification (for tert-butyl 3-(2-hydroxyethoxy)propanoate)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source:

Precautionary Measures

Based on the potential hazards, the following precautionary measures are recommended:

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Biodegradable Polyesters from t-Butyl 3-(hydroxypropoxyl)-propanoate for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: